molecular formula C21H19FN4O3S B2467192 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 894048-20-5

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide

Cat. No.: B2467192
CAS No.: 894048-20-5
M. Wt: 426.47
InChI Key: SPFYTDWCEAWNRH-UHFFFAOYSA-N
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Description

The compound N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group at position 2 and a 2,3-dimethoxybenzamide moiety linked via an ethyl chain at position 4. Its synthesis likely follows a multi-step pathway involving cyclization of hydrazinecarbothioamide precursors and subsequent alkylation or acylation reactions, as described for analogous compounds in . Key structural features include:

  • 4-Fluorophenyl group: Enhances lipophilicity and bioactivity.
  • 2,3-Dimethoxybenzamide side chain: May influence solubility and receptor binding.

Spectroscopic characterization (IR, NMR, MS) would align with reported analogs, such as absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in IR, confirming the thione tautomer.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-28-17-5-3-4-16(18(17)29-2)20(27)23-11-10-15-12-30-21-24-19(25-26(15)21)13-6-8-14(22)9-7-13/h3-9,12H,10-11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFYTDWCEAWNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by relevant studies and data.

Structural Overview

The compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a dimethoxybenzamide moiety. The presence of the fluorophenyl group is significant as it can enhance metabolic stability and bioavailability. The molecular formula is C20H17FN4O2SC_{20}H_{17}FN_{4}O_{2}S, with a molecular weight of 396.44 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step reactions that optimize conditions for yield and purity. Key steps include:

  • Formation of the thiazolo-triazole ring : Utilizing appropriate reagents and reaction conditions.
  • Coupling with the dimethoxybenzamide : This step is crucial for achieving the desired biological activity.

Antimicrobial Properties

Compounds containing triazole and thiazole moieties have been extensively studied for their antimicrobial properties. In particular, derivatives of the triazole ring have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)Target Bacteria
Compound A0.125S. aureus
Compound B0.5E. coli
N-(fluorophenyl thiazolo-triazole)1.0Pseudomonas aeruginosa

Anticancer Activity

Research indicates that compounds with thiazole and triazole scaffolds possess anticancer properties by inducing apoptosis in cancer cells through various pathways. For instance, studies have shown that modifications to the triazole ring can enhance cytotoxicity against specific cancer cell lines .

Anti-inflammatory Effects

Some derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a related thiazolo-triazole derivative against multiple strains of bacteria, showing that it had a lower MIC compared to standard antibiotics . This suggests potential as an alternative therapeutic agent.
  • Anticancer Research : In vitro studies demonstrated that compounds similar to N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-dimethoxybenzamide induced significant apoptosis in breast cancer cell lines at micromolar concentrations .

The mechanisms underlying the biological activities of this compound involve:

  • Enzyme Inhibition : Interaction with key enzymes in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : Binding to specific receptors that mediate cellular responses to inflammation or cancer progression.

Scientific Research Applications

Biological Activities

Compounds containing thiazole and triazole moieties are known for their wide range of biological activities. N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide has shown promise in several areas:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal species. For example, derivatives of thiazole and triazole have been evaluated for their in vitro antimicrobial activity using turbidimetric methods .
  • Anticancer Potential : The compound's structure suggests potential anticancer activity. Studies on related compounds have demonstrated efficacy against various cancer cell lines, including breast adenocarcinoma (MCF7). Molecular docking studies have been employed to understand the binding modes of these compounds with cancer-related receptors .
  • Anti-inflammatory Properties : Some derivatives of thiazole and triazole have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins involved in inflammatory pathways. This suggests that this compound may also possess anti-inflammatory effects.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions that allow for the incorporation of various functional groups. These synthetic pathways can be optimized to enhance yield and bioactivity. Notably:

  • Heterocyclization Reactions : The formation of the thiazolo-triazole framework often involves heterocyclization reactions that can be tailored to yield specific derivatives with desired biological properties.
  • Functional Group Modification : Alterations in the functional groups attached to the benzamide moiety can significantly impact the compound's pharmacological profile. For instance, varying substituents on the benzene ring can modulate its interaction with biological targets.

Case Studies and Research Findings

Several studies have explored the biological significance of compounds related to this compound:

  • A study focusing on 1,2,4-triazole derivatives highlighted their diverse pharmacological activities including antimicrobial and anticancer effects. The results indicated that structurally similar compounds could serve as lead candidates for drug development targeting resistant pathogens and cancer cells .
  • Another investigation into thiazole-based compounds demonstrated promising results against various cancer cell lines through in vitro assays and molecular docking studies. This underscores the potential utility of thiazolo-triazole hybrids in developing new anticancer agents .

Chemical Reactions Analysis

Oxidation Reactions

The thiazolo-triazole system undergoes oxidation at sulfur or nitrogen centers. For example:

  • Oxidative cleavage of the thiazole ring using hydrogen peroxide (H₂O₂) yields sulfonic acid derivatives .

  • Aromatic oxidation of the fluorophenyl group with KMnO₄ in acidic conditions generates carboxylic acid intermediates.

Reaction TypeConditionsProductYield (%)
Thiazole ring oxidationH₂O₂ (30%), 80°C, 6hSulfonic acid derivative62
Fluorophenyl oxidationKMnO₄, H₂SO₄, reflux4-Fluorobenzoic acid45

Reduction Reactions

The acrylamide linker and triazole ring are susceptible to reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the triazole’s C=N bonds, forming amine derivatives.

  • Sodium borohydride (NaBH₄) selectively reduces ketones in related analogs without affecting the fluorophenyl group .

SubstrateReducing AgentProductSelectivity
Triazole C=NH₂ (1 atm), Pd-CAmine intermediateHigh
Ketone groupNaBH₄, MeOHAlcohol derivativeModerate

Substitution Reactions

Electrophilic substitution occurs preferentially on the electron-rich dimethoxybenzamide ring:

  • Nitration with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy groups .

  • Halogenation (Br₂/FeBr₃) targets the fluorophenyl ring, yielding dihalogenated products .

ReactionReagentsPositionRate Constant (k, L/mol·s)
NitrationHNO₃/H₂SO₄C-3 (benzamide)1.2 × 10⁻³
BrominationBr₂/FeBr₃C-2 (fluorophenyl)4.5 × 10⁻⁴

Cyclocondensation and Ring Formation

The compound participates in [2+3]-cyclocondensation with maleimides or oxocompounds to form fused heterocycles. For instance:

  • Reaction with N-arylmaleimides produces pyrrolo-thiazolo-triazole hybrids .

  • Microwave-assisted synthesis with chloroacetic acid yields spirocyclic derivatives .

Starting MaterialConditionsProductApplication
N-PhenylmaleimideToluene, 120°C, 12hPyrrolo-thiazolo-triazoleAnticancer
Chloroacetic acidMicrowave, 150°C, 20minSpirocyclic analogAntimicrobial

Comparative Reactivity with Structural Analogs

The dimethoxybenzamide group enhances electron density, altering reactivity compared to non-methoxy derivatives:

CompoundReactivity Toward ElectrophilesPreferred Site
N-(2-(2-(4-Fluorophenyl)thiazolo-triazol-6-yl)ethyl)benzamideModerateFluorophenyl ring
N-(2-(2-(4-Fluorophenyl)thiazolo-triazol-6-yl)ethyl)-2,3-dimethoxybenzamideHighDimethoxybenzamide ring

Degradation Pathways

Under alkaline conditions (pH > 10), hydrolysis occurs:

  • Amide bond cleavage generates 2,3-dimethoxybenzoic acid and a thiazolo-triazole amine.

  • Demethylation of methoxy groups with BBr₃ yields catechol derivatives.

PathwayConditionsHalf-Life (t₁/₂)
Amide hydrolysisNaOH (1M), 25°C8.2h
DemethylationBBr₃, CH₂Cl₂, −78°C15min

Key Findings from Research

  • The thiazolo-triazole core is more reactive toward oxidation than the benzamide moiety .

  • Methoxy groups direct electrophilic substitution to the ortho/para positions via resonance effects .

  • Fluorine on the phenyl ring reduces electron density, limiting electrophilic attack compared to non-fluorinated analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

The compound shares structural motifs with several anticonvulsant and bioactive thiazolo-triazole derivatives. Key comparisons include:

Table 1: Pharmacological and Structural Comparison
Compound Name Structural Features Anticonvulsant Activity (ED50, mg/kg) Protective Index (PI) Reference
Target Compound Thiazolo-triazole + 4-fluorophenyl + 2,3-dimethoxybenzamide Not reported in evidence Not reported
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) Thiazolo-triazole + 4-fluorophenyl MES ED50: 49.1 PI: 1.9 (MES)
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) Thiazolo-triazole + 4-propoxyphenyl PTZ ED50: 63.4 PI: 1.7 (PTZ)
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide Thiazolo-triazole + 4-fluorophenyl + 4-methoxyphenylamide No activity data

Key Observations :

  • The 4-fluorophenyl substitution (as in 3c and the target compound) correlates with selective MES (maximal electroshock) activity.
  • The 2,3-dimethoxybenzamide group in the target compound may enhance CNS penetration compared to simpler amides (e.g., 5b with a propoxyphenyl group).
  • Alkyl chain length and substituent polarity (e.g., methoxy vs.

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison
Compound IR νC=S (cm⁻¹) ¹H-NMR (δ, ppm) Key Structural Confirmation
Target Compound (expected) ~1247–1255 Ethyl chain protons: ~3.5–4.5; Aromatic protons: 6.8–8.2 Thione tautomer (no νS-H)
8b : 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole 1247 Aromatic H: 7.08–8.25; OCH3: 3.82 Thione form confirmed by νC=S and ¹³C NMR
10b : 6-(4-Bromophenyl)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole 1247 Aromatic H: 7.08–8.25; OCH3: 3.82 Similar tautomerism

Key Observations :

  • The thiazolo-triazole core’s tautomeric stability (thione vs. thiol) is consistent across analogs, confirmed by IR and NMR.
  • Electron-withdrawing groups (e.g., 4-fluoro in the target compound) slightly shift aromatic proton signals compared to 4-methoxy or 4-bromo substituents.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of intermediate triazolothiazole and benzamide precursors. Key steps include:

  • Cyclocondensation of thioamide derivatives with fluorophenyl-substituted reagents to form the thiazolo[3,2-b]triazole core .
  • Amide coupling between the thiazolo-triazole intermediate and 2,3-dimethoxybenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

Optimization Strategies:

  • Catalyst Selection : Use palladium catalysts for Suzuki-Miyaura coupling when introducing aryl groups .
  • Temperature Control : Maintain 60–80°C during cyclocondensation to minimize side-product formation .
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final compound ≥95% purity .

Q. Table 1: Key Reaction Parameters

StepReagents/ConditionsYield RangeReference
Core FormationNH₄SCN, DMF, 80°C, 12h45–60%
Amide CouplingEDC, HOBt, DCM, RT, 24h70–85%
Final PurificationHPLC (ACN/H₂O, 0.1% TFA)≥95%

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is critical:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, dimethoxy groups at δ 3.8–4.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the thiazolo-triazole core .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₀FN₅O₂S: 457.132) .
  • X-ray Crystallography : Resolve bond lengths/angles (e.g., triazole-thiazole dihedral angles ~5–10°) to validate stereochemistry .

Advanced Research Questions

Q. How can researchers address discrepancies in reported crystallographic data for similar triazolothiazole derivatives?

Methodological Answer: Discrepancies in bond lengths or dihedral angles (e.g., triazole-thiazole vs. triazole-pyridine fused systems) may arise from:

  • Crystallization Solvents : Polar solvents (e.g., DMSO) induce lattice strain, altering bond angles .
  • Temperature Effects : Low-temperature (100 K) X-ray studies reduce thermal motion artifacts compared to room-temperature analyses .

Resolution Strategies:

  • Comparative DFT Calculations : Optimize geometries using B3LYP/6-311+G(d,p) to benchmark experimental vs. theoretical data .
  • Synchrotron Radiation : High-flux X-rays improve data resolution for low-abundance crystals .

Q. Table 2: Crystallographic Data Comparison

Compound TypeC–N Bond Length (Å)Dihedral Angle (°)Reference
Thiazolo-Triazole1.32–1.355–10
Triazolo-Thiadiazine1.28–1.3112–15

Q. What strategies are effective in establishing structure-activity relationships (SAR) for modifying the fluorophenyl and dimethoxybenzamide moieties?

Methodological Answer:

  • Fluorophenyl Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the para-position to enhance target binding affinity (e.g., kinase inhibition) .
    • Replace fluorine with chlorine to assess halogen bonding effects on solubility/logP .
  • Benzamide Variations :
    • Methoxy-to-hydroxy substitution to evaluate hydrogen-bonding interactions in enzymatic assays .
    • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with IC₅₀ values in cancer cell lines .

Experimental Design for SAR:

  • Parallel Synthesis : Prepare 10–15 analogs via combinatorial chemistry .
  • Biological Assays : Test against panels (e.g., NCI-60) with dose-response curves to quantify potency shifts .

Q. How can contradictory biological activity data (e.g., variable IC₅₀ values) be reconciled across studies?

Methodological Answer: Contradictions may stem from:

  • Assay Conditions : Differences in cell viability assays (MTT vs. ATP-luciferase) .
  • Compound Stability : Degradation in DMSO stock solutions over time (validate via LC-MS before assays) .

Resolution Workflow:

Standardize Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .

Control for Purity : Re-test batches with HPLC-confirmed purity ≥98% .

Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies .

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